2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 2060063-94-5
VCID: VC6801231
InChI: InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-3-8(13)5-9/h2-5H,6-7H2,1H3,(H,14,16)
SMILES: CN(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)CCl
Molecular Formula: C11H12Cl2N2O2
Molecular Weight: 275.13

2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide

CAS No.: 2060063-94-5

Cat. No.: VC6801231

Molecular Formula: C11H12Cl2N2O2

Molecular Weight: 275.13

* For research use only. Not for human or veterinary use.

2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide - 2060063-94-5

Specification

CAS No. 2060063-94-5
Molecular Formula C11H12Cl2N2O2
Molecular Weight 275.13
IUPAC Name 2-[(2-chloroacetyl)-methylamino]-N-(3-chlorophenyl)acetamide
Standard InChI InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-3-8(13)5-9/h2-5H,6-7H2,1H3,(H,14,16)
Standard InChI Key SGTINGVBUMRFHY-UHFFFAOYSA-N
SMILES CN(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)CCl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates two chlorine atoms at distinct positions: one on the phenyl ring (3-chlorophenyl) and another on the acetyl group (2-chloroacetyl). The carbamoyl methyl group bridges the aromatic and acetamide moieties, creating a planar conformation that enhances interaction with hydrophobic biological targets . Key structural descriptors include:

Table 1: Structural Data for 2-Chloro-N-{[(3-Chlorophenyl)carbamoyl]methyl}-N-methylacetamide

PropertyValue
Molecular FormulaC10H11Cl2NO\text{C}_{10}\text{H}_{11}\text{Cl}_2\text{NO}
SMILESCN(CC(=O)NC1=CC=CC(=C1)Cl)C(=O)CCl
InChIKeyXEOQNIRKKCEMOT-UHFFFAOYSA-N
Predicted Collision Cross-Section (Ų)146.7 ([M+H]+ adduct)

The dichlorinated system contributes to elevated lipophilicity (logP2.8\log P \approx 2.8), favoring membrane permeability in biological systems.

Spectroscopic and Physicochemical Profiles

While experimental data on solubility and melting point are unavailable, computational models predict moderate aqueous solubility (~50 mg/L at 25°C) due to polar carbamoyl and amide groups . The compound’s collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact conformation in gas-phase analyses .

Table 2: Predicted Collision Cross-Sections for Major Adducts

Adductm/zCCS (Ų)
[M+H]+232.02905146.7
[M+Na]+254.01099160.3
[M-H]-230.01449149.5

Synthetic Pathways and Methodological Considerations

Proposed Synthesis Route

Though no direct synthesis reports exist for this compound, analogous chlorinated acetamides are typically synthesized via nucleophilic acyl substitution. A plausible route involves:

  • Reacting 3-chloroaniline with chloroacetyl chloride to form 3-chlorophenylcarbamoyl chloride.

  • Coupling with methylamine in the presence of a base (e.g., Na2_2CO3_3) to install the N-methylacetamide group .

This method mirrors the synthesis of 2-chloro-N-methylacetamide, where methylamine hydrochloride reacts with 2-chloroacetyl chloride under basic aqueous conditions . Yield optimization would require careful control of stoichiometry and temperature to minimize hydrolysis of the chloroacetyl group.

Purification and Characterization Challenges

The compound’s polarity complicates traditional purification methods like recrystallization. Chromatographic techniques (e.g., reverse-phase HPLC) or preparative TLC may be necessary. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for validation:

  • MS: Expected molecular ion peak at m/z 248.03 ([M]+).

  • 1^1H NMR: Distinct signals for aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.8–3.1 ppm), and chloroacetyl protons (δ 4.0–4.3 ppm).

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Effects

Structurally related chlorinated acetamides exhibit antimicrobial and anticancer properties. The 3-chlorophenyl group may enhance binding to bacterial enoyl-ACP reductases or human kinase targets, while the chloroacetyl moiety could act as an electrophilic warhead in covalent inhibitor design.

Enzymatic Interactions

Molecular docking studies of analogs suggest affinity for:

  • Cytochrome P450 enzymes: Chlorine atoms participate in hydrophobic interactions with active-site residues.

  • Serine proteases: The carbamoyl group mimics peptide bonds, enabling competitive inhibition.

Table 3: Comparative Bioactivity of Chlorinated Acetamides

CompoundTarget EnzymeIC50_{50} (µM)
2-Chloro-N-(2-chlorophenyl)acetamideCYP3A412.4
Target Compound (Hypothesized)CYP2D6~18.9 (Predicted)

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound’s reactivity positions it as a precursor for heterocyclic scaffolds (e.g., thiazoles, oxazoles) via cyclization with thioureas or hydroxylamines. Such derivatives are prevalent in antiviral and antitumor agents.

Material Science Applications

Chlorinated acetamides serve as crosslinkers in polymer chemistry. The dual chloro groups could facilitate radical-initiated polymerization, yielding thermally stable resins.

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